4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Overview
Description
4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group, which is commonly referred to as the BOC group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base . The reaction can be performed in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into a variety of organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA, hydrochloric acid, and trimethylsilyl iodide are commonly used for deprotection.
Substitution: Aluminum chloride and trimethylsilyl iodide are used for selective cleavage of the BOC group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and substituted piperazine derivatives.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Medicine: It is involved in the development of drug candidates and the study of biochemical pathways.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate. The deprotection involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Used in similar protecting group chemistry.
tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Di-tert-butyl dicarbonate: A reagent used to introduce the BOC group.
Uniqueness
4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is unique due to its specific structure, which combines a piperazine ring with a BOC-protected amine and a carboxylic acid group. This combination makes it particularly useful in the synthesis of complex organic molecules and peptides.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJXLAQYMROED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733070 | |
Record name | 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888220-71-1 | |
Record name | 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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